5-Isoindolinecarboxylic acid, 1,3-dioxo-, decyl ester
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Overview
Description
Decyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a chemical compound characterized by its unique structure, which includes an isoindole core with ester and imide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the esterification of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with decanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to ensure high purity and consistent quality of the final product .
Types of Reactions:
Oxidation: Decyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo oxidation reactions, particularly at the isoindole ring, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives, which may exhibit different chemical properties.
Substitution: Nucleophilic substitution reactions can occur at the ester or imide functionalities, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted esters or imides.
Scientific Research Applications
Decyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of decyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The compound’s isoindole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the ester and imide functionalities may facilitate interactions with cellular membranes, enhancing the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
- 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid butyl ester
- 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid hexyl ester
- 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid dodecyl ester
Comparison: Decyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its decyl ester group, which imparts specific lipophilic properties, enhancing its solubility in organic solvents and potentially improving its interaction with biological membranes. This distinguishes it from similar compounds with shorter or longer alkyl chains, which may exhibit different solubility and bioactivity profiles .
Properties
Molecular Formula |
C19H25NO4 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
decyl 1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-2-3-4-5-6-7-8-9-12-24-19(23)14-10-11-15-16(13-14)18(22)20-17(15)21/h10-11,13H,2-9,12H2,1H3,(H,20,21,22) |
InChI Key |
GLQILNQUYXQDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
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